molecular formula C11H12F3N3O2 B2902977 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2324678-58-0

2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

カタログ番号 B2902977
CAS番号: 2324678-58-0
分子量: 275.231
InChIキー: CFMZAWYWKFJXGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a treatment for autoimmune diseases. It was discovered by Pfizer and later licensed to Takeda Pharmaceuticals. The drug acts as a selective inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors.

作用機序

2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide acts as a selective inhibitor of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide blocks the production of pro-inflammatory cytokines and reduces the activity of immune cells, leading to a decrease in inflammation and disease activity.
Biochemical and Physiological Effects
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). The drug also reduces the activity of immune cells such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In clinical trials, 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to improve disease activity scores and reduce the incidence of flares in patients with rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a well-characterized small molecule drug that has been extensively studied in preclinical and clinical trials. It has a well-defined mechanism of action and has shown promising results in reducing disease activity in autoimmune diseases. However, the drug has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.

将来の方向性

There are several potential future directions for research on 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in patients with autoimmune diseases. Additionally, 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide may have potential for the treatment of other inflammatory conditions, such as asthma and multiple sclerosis.

合成法

The synthesis of 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves several steps, starting with the reaction of 4-cyclopropyl-6-hydroxypyrimidine with 2,2,2-trifluoroethylamine to form 2-(4-cyclopropyl-6-aminopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. This intermediate is then reacted with acetic anhydride to form 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. The overall yield of the synthesis is around 20%.

科学的研究の応用

2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown promising results in reducing disease activity and improving symptoms in these conditions.

特性

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)5-15-9(18)4-17-6-16-8(3-10(17)19)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZAWYWKFJXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。